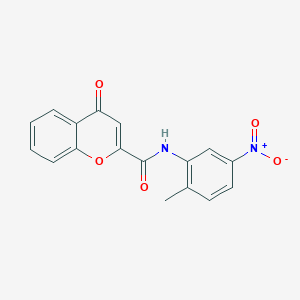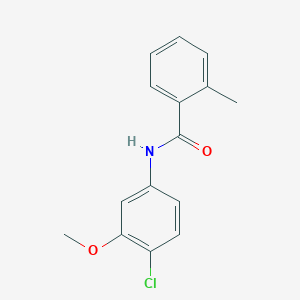![molecular formula C17H15NO5 B5709825 8-ETHOXY-N-[(FURAN-2-YL)METHYL]-2-OXO-2H-CHROMENE-3-CARBOXAMIDE](/img/structure/B5709825.png)
8-ETHOXY-N-[(FURAN-2-YL)METHYL]-2-OXO-2H-CHROMENE-3-CARBOXAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-ETHOXY-N-[(FURAN-2-YL)METHYL]-2-OXO-2H-CHROMENE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry. This particular compound features a furan ring, which is a five-membered aromatic ring with one oxygen atom, and a chromene backbone, which is a benzopyran structure.
Preparation Methods
The synthesis of 8-ETHOXY-N-[(FURAN-2-YL)METHYL]-2-OXO-2H-CHROMENE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromene Backbone: This can be achieved through a cyclization reaction involving a suitable precursor such as salicylaldehyde and an appropriate alkyne.
Introduction of the Furan Ring: The furan ring can be introduced via a Suzuki-Miyaura coupling reaction, which involves the coupling of a furan boronic acid with a halogenated chromene derivative.
Ethoxylation and Amidation: The ethoxy group can be introduced through an ethoxylation reaction, and the final amide formation can be achieved through a condensation reaction with an appropriate amine.
Chemical Reactions Analysis
8-ETHOXY-N-[(FURAN-2-YL)METHYL]-2-OXO-2H-CHROMENE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under mild conditions using oxidizing agents like hydrogen peroxide.
Reduction: The chromene backbone can be reduced to dihydrochromene using reducing agents such as sodium borohydride.
Substitution: The ethoxy group can be substituted with other alkoxy groups through nucleophilic substitution reactions.
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anti-cancer, anti-inflammatory, and antimicrobial properties.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its complex structure.
Industrial Applications: It can be used as a precursor for the synthesis of more complex organic molecules in the pharmaceutical industry.
Mechanism of Action
The mechanism of action of 8-ETHOXY-N-[(FURAN-2-YL)METHYL]-2-OXO-2H-CHROMENE-3-CARBOXAMIDE involves its interaction with various molecular targets. The furan ring can interact with enzymes and receptors through hydrogen bonding and π-π interactions. The chromene backbone can intercalate with DNA, leading to potential anti-cancer effects. The ethoxy group can enhance the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Similar compounds include:
7-ethoxy-N(3)-(2-furanylmethyl)-3,9-acridinediamine: This compound also features a furan ring and an ethoxy group but has an acridine backbone instead of a chromene backbone.
2-ethoxy methyl Salvinorin B: This compound is a semi-synthetic analogue of Salvinorin A and has increased affinity and intrinsic activity at the κ-opioid receptor.
8-ETHOXY-N-[(FURAN-2-YL)METHYL]-2-OXO-2H-CHROMENE-3-CARBOXAMIDE is unique due to its combination of a furan ring and a chromene backbone, which provides a distinct set of chemical and biological properties.
Properties
IUPAC Name |
8-ethoxy-N-(furan-2-ylmethyl)-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO5/c1-2-21-14-7-3-5-11-9-13(17(20)23-15(11)14)16(19)18-10-12-6-4-8-22-12/h3-9H,2,10H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTHXTGJERMSHEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
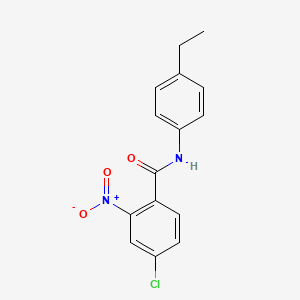
![2,4-dichloro-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B5709752.png)
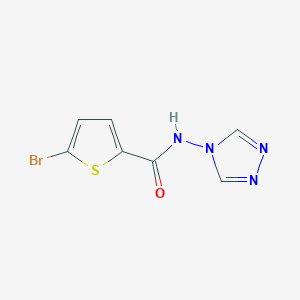
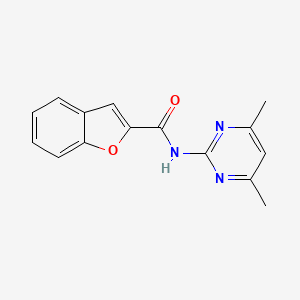
![6-chloro-7-[(3-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5709777.png)
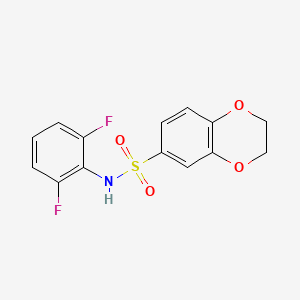
![N-[4-(dimethylamino)phenyl]-2-nitrobenzenesulfonamide](/img/structure/B5709788.png)
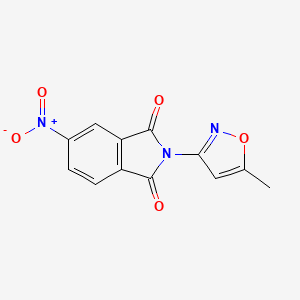
![4-chloro-N-ethyl-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzenesulfonamide](/img/structure/B5709797.png)
![3-chloro-4-nitrocyclopenta[a]indene](/img/structure/B5709802.png)
![N-(4-methylbenzyl)-4-[(phenylthio)methyl]benzamide](/img/structure/B5709809.png)
![ETHYL 4-ETHYL-5-METHYL-2-[(4-PYRIDYLCARBONYL)AMINO]-3-THIOPHENECARBOXYLATE](/img/structure/B5709817.png)
